molecular formula C14H14N6O3 B2497958 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034548-67-7

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2497958
CAS RN: 2034548-67-7
M. Wt: 314.305
InChI Key: QZYLAOWDZHYPSM-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include pyrrol, oxadiazol, and pyridazinyl groups, known for their potential in various biological and chemical applications. These compounds often exhibit interesting properties due to their heterocyclic structures, which may be exploited for diverse scientific purposes.

Synthesis Analysis

The synthesis of compounds with oxadiazol and pyridazinone derivatives typically involves the reaction of amidoximes with chloro-carboxylic acids, followed by hydrazinolysis and ester formation to achieve the desired heterocyclic structures (Karpina et al., 2019). Another approach involves acetic anhydride reactions, forming pyridazin-3-one derivatives, indicating versatile methods for synthesizing complex heterocycles (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by NMR spectroscopy, revealing the arrangement of atoms within the molecule and providing insight into the electronic environment influencing its reactivity and properties. For example, coordination complexes with pyrazole-acetamide derivatives have been studied for their structural characteristics using X-ray crystallography, shedding light on the molecular geometry and hydrogen bonding interactions (Chkirate et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically include alkylation, acylation, and various coupling reactions, leading to a wide range of derivatives with potential biological activities. For instance, the synthesis of pyridazinone and oxadiazol derivatives has been demonstrated to proceed through reactions with DMF-DMA or active methylene compounds, highlighting the chemical versatility of these heterocycles (Ibrahim & Behbehani, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of these compounds are crucial for their application in various fields. For example, the solubility in different solvents can affect their use in pharmaceutical formulations or chemical reactions. The melting point and crystallinity can provide information about the purity and stability of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for understanding the compound's potential applications. The reactivity channels for acetamides, for example, reveal insights into the synthetic versatility and potential functionalization strategies for such molecules (Pailloux et al., 2007).

Scientific Research Applications

Synthesis and Biological Assessment

Research into similar heterocyclic compounds has led to the development of novel synthesis methods and biological assessments. A study by Karpina et al. (2019) elaborates on the synthesis of novel acetamides containing an 1,2,4-oxadiazole cycle, highlighting the broad potential for creating diverse functionalized triazolo[4,3-a]pyridine derivatives with interesting biological properties (Karpina et al., 2019). These findings are significant for the development of compounds with specified biological activities.

Antimicrobial and Antifungal Activities

The exploration of heterocyclic compounds extends to their antimicrobial and antifungal capabilities. For instance, Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to exhibit variable antimicrobial activities against selected microbial species, with compounds showing promising activities compared to standard drugs (Gul et al., 2017).

Pharmacological Potential and Toxicity Assessment

The pharmacological potential of heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, was further explored by Faheem (2018), who conducted toxicity assessments, tumor inhibition studies, and evaluations of antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach to studying the compounds' effects provides a foundation for developing new therapeutics with minimized side effects (Faheem, 2018).

Antioxidant Activity

The study of coordination complexes with pyrazole-acetamide derivatives by Chkirate et al. (2019) not only focuses on the synthesis and characterization but also delves into the antioxidant activities of these compounds, demonstrating significant potential in combating oxidative stress (Chkirate et al., 2019).

Antitumor Activity

Abou-Elmagd et al. (2016) investigated the antitumor activity of pyrazolyl-substituted 2(3H)-furanone derivatives, revealing that some compounds exhibited high activities against carcinoma cell lines, surpassing the efficacy of standard drugs in certain cases. This highlights the potential of such compounds in developing new cancer treatments (Abou-Elmagd et al., 2016).

properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-19-7-3-4-10(19)14-17-12(23-18-14)8-15-11(21)9-20-13(22)5-2-6-16-20/h2-7H,8-9H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYLAOWDZHYPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

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